molecular formula C7H6N2O5 B3384643 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid CAS No. 56546-38-4

2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B3384643
CAS No.: 56546-38-4
M. Wt: 198.13 g/mol
InChI Key: RGEADBRPQRBFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

One common synthetic route includes the reaction of 2-oxo-1,2-dihydropyridine with nitric acid to introduce the nitro group, followed by the reaction with chloroacetic acid to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be compared with other similar compounds, such as:

    2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)butyric acid: Contains a butyric acid moiety.

    2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)valeric acid: Features a valeric acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(5-nitro-2-oxopyridin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-6-2-1-5(9(13)14)3-8(6)4-7(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEADBRPQRBFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.